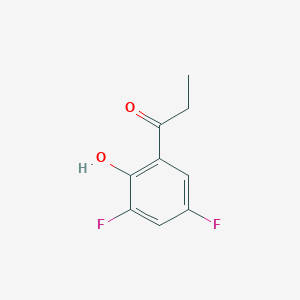

1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one

Description

1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propanone backbone attached to a substituted phenyl ring. The phenyl ring features hydroxyl (-OH) and fluorine substituents at the 2-, 3-, and 5-positions, respectively. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and organic synthesis research.

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

1-(3,5-difluoro-2-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H8F2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 |

InChI Key |

GUPJLACSNGFICA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-difluorophenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 1-(3,5-Difluoro-2-oxophenyl)propan-1-one.

Reduction: 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-ol.

Substitution: 1-(3,5-Dimethoxy-2-hydroxyphenyl)propan-1-one.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 172.13 g/mol

- Key Features: Differs by having an ethanone (acetophenone) group instead of propanone. Synthesized via Fries rearrangement of 2,6-difluorophenyl acetate with AlCl₃ at 140–150°C under nitrogen (56% yield) .

- Comparison: The shorter ethanone chain reduces steric bulk compared to the propanone derivative. Lower molecular weight may influence solubility and reactivity in synthetic pathways.

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

- Synonyms: 3,5-Difluoro-4-hydroxypropiophenone

- Molecular Formula : C₉H₈F₂O₂

- Key Features: Positional isomer with the hydroxyl group at the 4-position instead of 2. CAS: Referenced under multiple synonyms but lacks explicit synthesis details .

- Steric effects may differ due to substituent positioning, affecting interactions in biological or catalytic systems.

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one

- Molecular Formula : C₁₁H₁₂F₂O₂

- Molecular Weight : 214.21 g/mol

- Key Features :

- Comparison :

- The ethoxy group increases hydrophobicity and reduces polarity compared to hydroxyl-containing analogs.

- Enhanced steric bulk may impact binding affinity in pharmaceutical contexts.

(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

- Key Features: Conjugated enone system (C=C double bond adjacent to ketone). Methoxy (-OCH₃) groups at 2- and 4-positions on the second phenyl ring .

- Methoxy groups donate electron density, contrasting with the electron-withdrawing fluorine and hydroxyl groups in the target compound.

Data Table: Structural and Physicochemical Properties

Key Research Findings and Implications

Substituent Effects: Fluorine: Enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to non-fluorinated analogs . Hydroxyl vs. Ethoxy: The hydroxyl group increases polarity and hydrogen-bonding capacity, whereas ethoxy enhances lipophilicity, impacting solubility and membrane permeability .

Synthetic Accessibility: Fries rearrangement is a common method for synthesizing hydroxyacetophenones, but yields vary with substituent positioning and reaction conditions .

Biological Relevance: Fluorinated aromatic ketones are explored as intermediates in drug development.

Biological Activity

1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one, a compound with the molecular formula C₉H₈F₂O₂, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Fluorine Substituents : Located at the 3 and 5 positions of the aromatic ring.

- Hydroxyl Group : Positioned at the 2 position, which enhances its interaction capabilities with biological targets.

These structural characteristics contribute to its unique chemical properties and potential pharmacological applications.

Biological Activities

Research indicates that 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antiviral Properties : Ongoing investigations are focused on its efficacy against viral infections, which could lead to new therapeutic options.

- Selective Estrogen Receptor Modulation : Similar compounds have been identified as selective estrogen receptor modulators (SERMs), suggesting that this compound may influence estrogen receptor activity in various tissues.

The biological activity of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one is believed to involve:

- Molecular Interactions : The compound interacts with specific enzymes and receptors involved in cell signaling and metabolism. This interaction can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

- Binding Affinity : The presence of fluorine and hydroxyl groups may enhance binding affinity to biological targets, facilitating its role as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various fluorinated compounds, including 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one. Results indicated significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent .

- Estrogen Receptor Interaction Study : Research focused on the interaction of similar compounds with estrogen receptors demonstrated that these compounds could modulate gene expression related to estrogen signaling pathways. This suggests that 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one may have similar effects.

- Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound, with evaluations showing its effectiveness in biochemical assays targeting specific pathways involved in disease progression .

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against pathogens | |

| Antiviral | Potential efficacy against viral infections | |

| Estrogen Modulation | Influences estrogen receptor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.